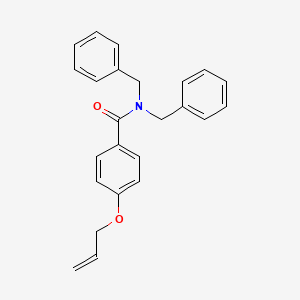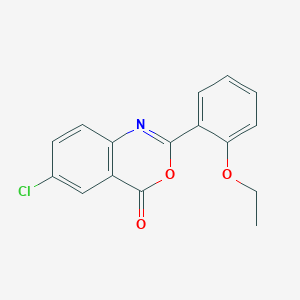
6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
描述
6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a chloro substituent at the 6th position and an ethoxyphenyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxyaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired benzoxazinone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of various substituted benzoxazinones.
科学研究应用
Chemistry: 6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific pathways involved in inflammation and cell proliferation is of particular interest.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
作用机制
The mechanism of action of 6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the production of pro-inflammatory mediators.
相似化合物的比较
- 6-chloro-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- 6-chloro-2-(2-phenyl)-4H-3,1-benzoxazin-4-one
- 6-chloro-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
Comparison: Compared to its analogs, 6-chloro-2-(2-ethoxyphenyl)-4H-3,1-benzoxazin-4-one exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications.
属性
IUPAC Name |
6-chloro-2-(2-ethoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-14-6-4-3-5-11(14)15-18-13-8-7-10(17)9-12(13)16(19)21-15/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZUPUPFROLUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


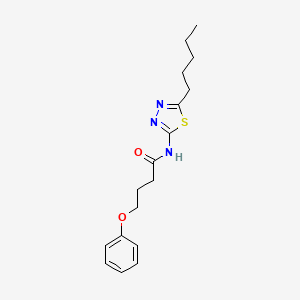
![3,4-DIMETHYLPHENYL ({4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL) ETHER](/img/structure/B4678852.png)
![Methyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B4678854.png)
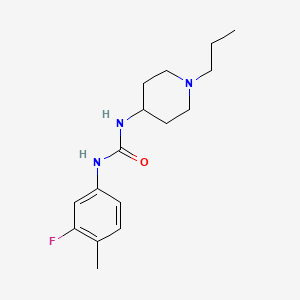
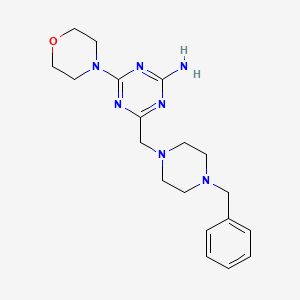
![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4678890.png)
![1-[2-(2,3-dihydro-1H-inden-2-ylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B4678893.png)

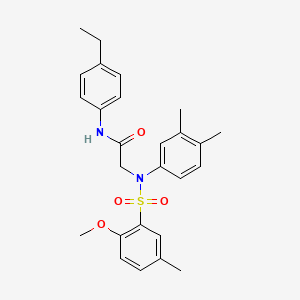
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4678914.png)
![N-[3-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4678922.png)
![1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B4678935.png)
![N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B4678942.png)
